molecular formula C10H13NO2 B12228291 3-[(Oxolan-2-yl)methoxy]pyridine

3-[(Oxolan-2-yl)methoxy]pyridine

Cat. No.: B12228291
M. Wt: 179.22 g/mol
InChI Key: HJJRQKSLGWKHSV-UHFFFAOYSA-N
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Description

3-[(Oxolan-2-yl)methoxy]pyridine is an organic compound that features a pyridine ring substituted with an oxolan-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Oxolan-2-yl)methoxy]pyridine typically involves the reaction of pyridine derivatives with oxolan-2-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on the pyridine ring .

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-[(Oxolan-2-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The oxolan-2-ylmethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride for deprotonation followed by nucleophilic substitution.

Major Products: The major products formed depend on the specific reactions. For example, oxidation might yield pyridine carboxylic acids, while reduction could lead to the formation of pyridine derivatives with reduced functional groups .

Scientific Research Applications

3-[(Oxolan-2-yl)methoxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Oxolan-2-yl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the context of its use .

Comparison with Similar Compounds

    2-Methoxypyridine: Similar in structure but with a methoxy group instead of an oxolan-2-ylmethoxy group.

    4-[(Oxolan-2-yl)methoxy]pyridine: Similar but with the oxolan-2-ylmethoxy group at the 4-position instead of the 3-position.

Uniqueness: 3-[(Oxolan-2-yl)methoxy]pyridine is unique due to the specific positioning of the oxolan-2-ylmethoxy group, which can influence its reactivity and interaction with other molecules.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(oxolan-2-ylmethoxy)pyridine

InChI

InChI=1S/C10H13NO2/c1-3-9(7-11-5-1)13-8-10-4-2-6-12-10/h1,3,5,7,10H,2,4,6,8H2

InChI Key

HJJRQKSLGWKHSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2=CN=CC=C2

Origin of Product

United States

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